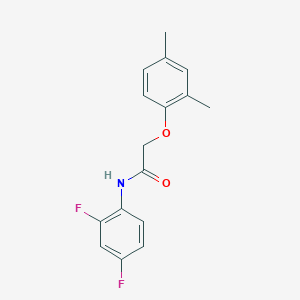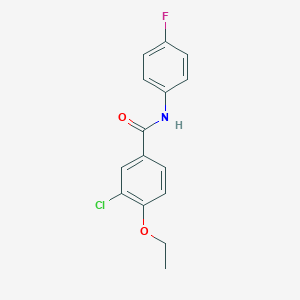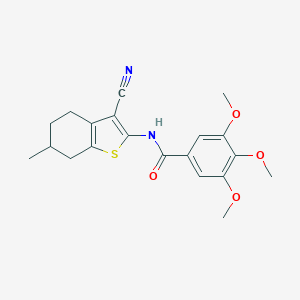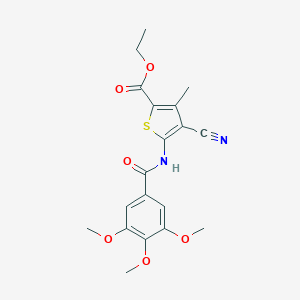
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative that has been studied for its potential applications as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial and antifungal properties. It has also been found to improve cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potentially useful therapeutic agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential use in humans.
将来の方向性
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity in humans, which is essential for its potential use as a therapeutic agent.
In conclusion, 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit enzymes and signaling pathways makes it a potentially useful therapeutic agent for various diseases. However, further research is needed to determine its safety and toxicity in humans, as well as its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-chlorophenol with potassium carbonate in dimethylformamide, followed by the addition of 6-methoxy-2-mercaptobenzothiazole and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
特性
分子式 |
C16H13ClN2O3S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-7-12-14(8-10)23-16(18-12)19-15(20)9-22-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
InChIキー |
DTMHDWYPEXBQTM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)

![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)




![2-(3-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B251861.png)


